3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea
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Overview
Description
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the dimethylamino group and the subsequent coupling with the pyrazole and phenyl rings. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share some structural similarities and have been studied for their antimicrobial and anticancer activities.
Imidazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds have been investigated for their potential therapeutic applications, including anti-inflammatory and analgesic activities.
Uniqueness
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea is unique due to its complex structure, which includes multiple aromatic rings and heterocyclic components. This complexity allows for a wide range of potential biological activities and applications, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C30H33N7O |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C30H33N7O/c1-6-37-28(21-10-12-23(13-11-21)33-30(38)36(4)5)26(18-32-37)24-14-15-31-29-25(24)17-27(34-29)22-9-7-8-20(16-22)19-35(2)3/h7-18H,6,19H2,1-5H3,(H,31,34)(H,33,38) |
InChI Key |
JPZSMEOIADBLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C3C=C(NC3=NC=C2)C4=CC=CC(=C4)CN(C)C)C5=CC=C(C=C5)NC(=O)N(C)C |
Origin of Product |
United States |
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